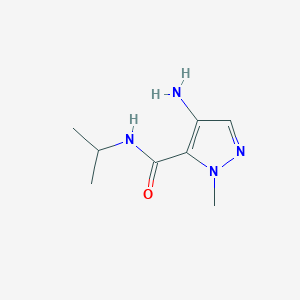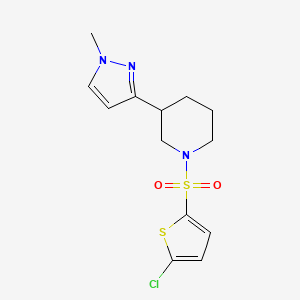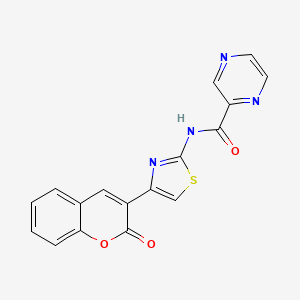
N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
MSNBAの合成には、中間体の調製から始まるいくつかの段階が含まれます。主な段階には、ニトロ化、スルホン化、アミノ化反応が含まれます。 反応条件は、通常、強い酸と塩基を使用し、特定の温度と圧力を制御することで、目的の生成物が得られるようにします .
工業生産方法
MSNBAの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フロー反応器や結晶化、クロマトグラフィーなどの高度な精製技術の使用は、高品質のMSNBAを生産するために工業環境で一般的です .
化学反応の分析
反応の種類
MSNBAは、次のようなさまざまな化学反応を起こします。
酸化: MSNBAは酸化されて、対応するスルホキシドとスルホンを生成することができます。
還元: MSNBAの還元は、アミンやその他の還元された誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、アミン、および使用される特定の反応条件と試薬に応じて、さまざまな置換された誘導体が含まれます .
科学研究への応用
MSNBAは、科学研究において幅広い用途があります。
化学: フルクトース輸送機構とGLUT5トランスポーター活性を研究するためのプローブとして使用されます。
生物学: 細胞プロセスや病気におけるフルクトース代謝の役割を理解するのに役立ちます。
医学: がんや代謝性疾患など、フルクトース代謝に関連する状態における潜在的な治療用途について研究されています。
科学的研究の応用
MSNBA has a wide range of applications in scientific research:
Chemistry: Used as a probe to study fructose transport mechanisms and GLUT5 transporter activity.
Biology: Helps in understanding the role of fructose metabolism in cellular processes and diseases.
Medicine: Investigated for its potential therapeutic applications in conditions related to fructose metabolism, such as cancer and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for fructose transport and metabolism .
作用機序
MSNBAは、GLUT5フルクトーストランスポーターを特異的に阻害することによって効果を発揮します。GLUT5トランスポーターに競合的に結合して、フルクトースが細胞内に輸送されるのを防ぎます。この阻害は、フルクトース代謝を阻害し、フルクトース取り込みに依存するさまざまな細胞プロセスに影響を与える可能性があります。 MSNBAの分子標的はGLUT5トランスポーターであり、その経路にはフルクトース結合部位の競合的阻害が含まれます .
類似の化合物との比較
類似の化合物
メチルスルホニルニトロベンゾエート (MSNBs): これらの化合物は、甲状腺ホルモン受容体の共活性化因子との相互作用も阻害します。
スルホニルニトロフェニルチアゾール (SNPTs): これらの化合物は、MSNBのエステル結合をチアゾールと置き換え、甲状腺ホルモン受容体への共活性化因子結合を阻害します.
MSNBAの独自性
MSNBAは、他の類似の化合物では一般的に標的とされないGLUT5フルクトーストランスポーターを特異的に阻害するため、ユニークです。 この特異性により、MSNBAはフルクトース代謝とそのさまざまな生物学的プロセスにおける影響を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Methylsulfonylnitrobenzoates (MSNBs): These compounds also inhibit the interaction of the thyroid hormone receptor with its coactivators.
Sulfonylnitrophenylthiazoles (SNPTs): These compounds replace the ester linkage of MSNBs with a thiazole and inhibit coactivator binding to the thyroid hormone receptor.
Uniqueness of MSNBA
MSNBA is unique due to its specific inhibition of the GLUT5 fructose transporter, which is not commonly targeted by other similar compounds. This specificity makes MSNBA a valuable tool in studying fructose metabolism and its implications in various biological processes .
特性
IUPAC Name |
N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYUOPHDIDJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852702-51-3 |
Source


|
| Record name | N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of MSNBA?
A1: Research suggests that MSNBA acts as an inhibitor of the thyroid hormone receptor-coactivator interaction []. This interaction is essential for the thyroid hormone receptor to properly regulate gene expression. While the precise mechanism of inhibition requires further investigation, preliminary studies indicate that MSNBA may disrupt the binding interface between the receptor and coactivator.
Q2: Beyond its interaction with the thyroid hormone receptor, has MSNBA demonstrated activity against other targets?
A2: Interestingly, MSNBA has also been explored as a potential inhibitor of the human glucose transporter GLUT5 [, ]. This transporter plays a crucial role in fructose absorption in the small intestine. Studies utilizing a simulated small intestine environment suggest that MSNBA may hinder GLUT5 activity and consequently impact fructose metabolism [].
Q3: How does the structure of MSNBA relate to its biological activity?
A3: While detailed structure-activity relationship (SAR) studies are limited, researchers have employed multilinear regression analysis and Quantitative Structure-Activity Relationship (QSAR) models to investigate the relationship between MSNBA's physicochemical properties and its inhibitory activity against the thyroid hormone receptor-coactivator interaction []. These analyses can provide valuable insights into the structural features crucial for its activity and guide the design of novel analogs with improved potency or selectivity.
Q4: Has MSNBA been investigated in any in vitro or in vivo models?
A4: To date, in vitro studies have primarily focused on evaluating MSNBA's inhibitory effects on GLUT5 using cell lines [, ]. Further research, including animal models, is necessary to validate these findings and comprehensively assess its potential therapeutic efficacy and safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone](/img/structure/B2879224.png)
![4-{[(4-Bromobenzyl)amino]methyl}benzoic acid](/img/structure/B2879225.png)
![methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2879226.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)


![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2879240.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2879245.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)
